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Design Strategy & Structural Optimization

The optimization of Rociletinib analogs is grounded in a structure-based design targeting the epidermal

growth factor receptor (EGFR), specifically to overcome resistance mutations like T790M/L858R while

improving selectivity over wild-type (WT) EGFR and other kinases such as JAK3 [1] [2]. The core 2,4-

diaminopyrimidine scaffold of Rociletinib was retained due to its proven efficacy, with strategic

modifications made at key positions [2].

The table below summarizes the core structural components and their optimization targets:

Structural
Component

Role in Binding/Function Optimization Strategy Key Outcomes

Electrophilic
"Warhead"
(e.g.,
Acrylamide)

Forms a covalent bond with
Cys797 in the ATP-binding

pocket for irreversible
inhibition [1] [3].

Explored variations including
acrylamide, 2-chloroacetamide,

and (2E)-3-phenylprop-2-
enamide to modulate reactivity

and binding [1] [2].

Influenced the rate
of covalent bond

formation and
overall inhibitory

activity.

2-Position of
Pyrimidine

The substituent here points

toward the gatekeeper
residue and is critical for

hydrophobic interaction [3].

Replaced the morpholino group

with smaller, more polar
aromatic amines (e.g., N1-

methyl-4-aminopyrazole) to

Enhanced mutant

activity and JAK3
selectivity;

improved solubility
and logD profile.
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Structural
Component

Role in Binding/Function Optimization Strategy Key Outcomes

improve physical properties [1]
[2].

5-Position of
Pyrimidine
(CF3 group)

Interacts with the
hydrophobic back pocket

adjacent to the gatekeeper
residue [3].

Investigated replacement with
a chlorine (Cl) atom to reduce

overall lipophilicity [2].

Aided in achieving
a better balance of

physical
properties.

The following diagram illustrates the rational design workflow for creating these new analogs:

Start: Rociletinib 2,4-Diaminopyrimidine Scaffold

Modify R1 Group
(2-Position of Pyrimidine)

Modify R2 Group
(5-Position of Pyrimidine) Optimize Electrophilic Warhead

Introduce smaller, more polar groups
(e.g., N1-methyl-4-aminopyrazole)

Replace CF3 with Cl
to reduce lipophilicity

Test acrylamide,
2-chloroacetamide, and

(2E)-3-phenylprop-2-enamide

Design Goals

↑ Potency vs. EGFR T790M/L858R ↑ Selectivity over EGFR WT & JAK3 ↑ Solubility & Improved logD

Click to download full resolution via product page

Synthetic Protocol for Key Intermediate & Final
Compounds

This protocol outlines the synthesis of a key aniline intermediate and its subsequent coupling to form the

final 2,4-diaminopyrimidine analogs, adapting the reported procedure for Rociletinib [4] [2].
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Key Intermediate: 5-Iodo-m-phenylenediamine [4]

Objective: To synthesize the aniline precursor containing the iodine handle for further
functionalization.

Starting Material: 1,3-Dinitroaniline.
Procedure:

Iodination: Dissolve 1,3-dinitroaniline (10.0 g, 54.6 mmol) in a mixture of acetic acid (150 mL)
and water (50 mL). Slowly add iodine (8.3 g, 32.7 mmol) and potassium iodate (2.3 g, 10.9

mmol). Heat the reaction mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.
Work-up: Cool the mixture to room temperature and pour into a 10% aqueous sodium

thiosulfate solution (500 mL) to quench excess iodine. Extract the aqueous layer with ethyl
acetate (3 × 200 mL). Combine the organic layers and wash sequentially with water and brine.

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product (5-iodo-1,3-dinitroaniline) via silica gel

column chromatography (eluent: hexane/ethyl acetate 4:1) to obtain a yellow solid.
Reduction: Dissolve the purified dinitro intermediate (7.0 g, 21.2 mmol) in ethanol (150 mL).

Add stannous chloride dihydrate (24.0 g, 106 mmol) and concentrated hydrochloric acid (30
mL). Heat the mixture to reflux and stir for 4 hours.

Isolation: Cool the reaction to 0°C and carefully basify to pH 8-9 using a saturated sodium
bicarbonate solution. Extract the product with ethyl acetate (3 × 150 mL). Dry the combined

organic layers over sodium sulfate, filter, and concentrate to obtain 5-iodo-m-
phenylenediamine as a brown solid. Yield: ~75% over two steps. ¹H NMR (500 MHz, DMSO-

d6) δ: 6.65 (t, J = 1.8 Hz, 1H), 6.52 (dd, J = 7.9, 1.8 Hz, 2H), 4.65 (s, 4H).

Final Compound: Representative Coupling to Form Analog [2]

Objective: To couple the aniline intermediate with a functionalized pyrimidine chloride to form the
final analog.

Materials: 5-iodo-m-phenylenediamine (from above), 2,4-dichloro-5-(trifluoromethyl)pyrimidine, N1-
methyl-4-aminopyrazole, triethylamine, anhydrous DMF.

Procedure:
Step 1 - Amination at 2-position: Charge a flame-dried round-bottom flask with 2,4-dichloro-5-

(trifluoromethyl)pyrimidine (1.0 equiv) and anhydrous DMF (10 mL/mmol). Add N1-methyl-4-
aminopyrazole (1.1 equiv) followed by triethylamine (2.0 equiv). Stir the reaction at room

temperature for 12 hours.
Work-up: Pour the reaction mixture into ice-cold water (50 mL). Extract the resulting precipitate

with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over sodium
sulfate, and concentrate to obtain the 2-chloro intermediate, which can be used without further

purification.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7356761/
https://www.sciencedirect.com/science/article/abs/pii/S0968089624003201
https://www.smolecule.com/products/s547964?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Step 2 - Amination at 4-position: Dissolve the 2-chloro intermediate (1.0 equiv) and 5-iodo-m-

phenylenediamine (1.2 equiv) in n-butanol (10 mL/mmol). Add p-toluenesulfonic acid (0.2
equiv). Heat the mixture to 100°C and stir for 8 hours.

Work-up: Cool the reaction and concentrate under reduced pressure. Purify the crude material
via silica gel column chromatography (eluent: dichloromethane/methanol 20:1) to obtain the

coupled aniline intermediate.
Step 3 - Acrylamide Formation: Dissolve the aniline intermediate (1.0 equiv) in

tetrahydrofuran (10 mL/mmol). Cool the solution to 0°C. Add acryloyl chloride (1.5 equiv)
dropwise, followed by N,N-diisopropylethylamine (3.0 equiv). Allow the reaction to warm to

room temperature and stir for 4 hours.
Final Purification: Quench the reaction with water and extract with ethyl acetate. Wash the

organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue via
recrystallization (from ethanol/water) to afford the final analog (e.g., Compound 21) as a solid.

¹H NMR should be obtained to confirm structure and purity.

Biological Evaluation Protocols

To profile the synthesized compounds, a standard panel of in vitro assays is used to determine potency,

selectivity, and cellular activity.

Protocol 1: EGFR Kinase Inhibition Assay [1] [2]

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against EGFR
WT and EGFR T790M/L858R mutant.

Materials: Recombinant EGFR WT and EGFR T790M/L858R kinases, ATP, substrate peptide, assay
buffer.

Procedure:
Prepare a serial dilution of the test compound in DMSO.

In a 96-well plate, mix the kinase (1 nM final concentration) with the compound (varying
concentrations) in assay buffer for 15 minutes.

Initiate the reaction by adding a mixture of ATP (at Km concentration) and substrate peptide.
Allow the kinase reaction to proceed for 1 hour at 30°C.

Detect the phosphorylation of the substrate using a suitable method, such as fluorescence or
luminescence.

Calculate the % inhibition relative to a DMSO control and determine the IC₅₀ value using non-
linear regression analysis (e.g., GraphPad Prism).
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Protocol 2: Cell Cytotoxicity Assay (MTT) [1] [4]

Purpose: To evaluate the antiproliferative effects of compounds in relevant cell lines.
Cell Lines:

H1975: NSCLC cell line expressing EGFR L858R/T790M mutations [4].
A549 or A431: Carcinoma cell lines overexpressing WT EGFR [1] [4].

HepG2: Normal liver cell line used to assess general cytotoxicity [1].
Procedure:

Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
Treat cells with a range of concentrations of the test compound for 72 hours.

Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.
Carefully remove the medium and dissolve the formed formazan crystals in DMSO.

Measure the absorbance at 570 nm using a microplate reader.
Calculate the % cell viability and determine the IC₅₀ value for each cell line.

Biological & Physicochemical Profiling Data

The following tables consolidate the key experimental findings for the top-performing compounds from the

recent study [1].

Table 1: Inhibitory Activity and Cytotoxicity of Lead Compounds

Compound
EGFR T790M/L858R
IC₅₀ (nM)

EGFR WT
IC₅₀ (nM)

Cytotoxicity (A549)
IC₅₀ (μM)

Selectivity Index
(WT/Mutant)

Rociletinib ~140 [3] ~6 (Enzyme)

[3]

Data not available ~43 (Enzyme)

Osimertinib 11-40 [3] Data not

available

Data not available Data not available

Compound
20

≤ 20 69.77 7.14 >3.5

Compound
21

≤ 20 18.93 6.91 ~0.95
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Compound
EGFR T790M/L858R
IC₅₀ (nM)

EGFR WT
IC₅₀ (nM)

Cytotoxicity (A549)
IC₅₀ (μM)

Selectivity Index
(WT/Mutant)

Compound
23

≤ 20 28.91 5.21 ~1.45

Table 2: Selectivity and Physicochemical Properties

Compound JAK3 IC₅₀ (μM) logD₇.₄ Phosphate Buffer Solubility (μg/mL)

Rociletinib Data not available High (implied) Low (implied) [1]

Compound 20 1.32 2.91 85.21

Compound 21 2.45 2.51 95.64

Compound 23 1.87 2.71 90.45

Key Experimental Workflow

The overall process from compound testing to mechanistic validation follows a logical cascade, as illustrated

below:
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In Vitro Kinase Assay
(EGFR WT & T790M/L858R)

Cellular Cytotoxicity Assay
(H1975, A549, HepG2)

Selectivity Profiling
(JAK3 Kinase Assay)

Physicochemical Analysis
(logD₇.₄ & Aqueous Solubility)

Mechanistic Studies
(Kinetic Analysis for kᵢₙₐcₜ/Kᵢ)

Click to download full resolution via product page

Conclusion

The optimized synthetic protocols and detailed biological evaluation methods provide a robust framework

for developing advanced Rociletinib analogs. The lead compound 21 has been identified as possessing an

ideal combination of potent mutant EGFR inhibition (IC₅₀ ≤ 20 nM), enhanced JAK3 selectivity, effective

cellular activity, and favorable physicochemical properties, making it a promising candidate for further

development in treating EGFR-mutant NSCLC [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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